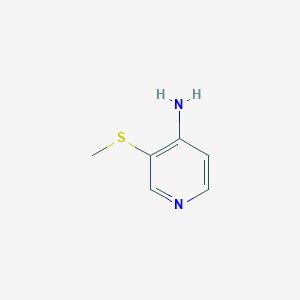
3-甲硫基吡啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylsulfanylpyridin-4-amine is an organic compound with the molecular formula C6H8N2S It is a derivative of pyridine, characterized by the presence of a methylsulfanyl group at the third position and an amino group at the fourth position of the pyridine ring
科学研究应用
3-Methylsulfanylpyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of materials with specific electronic or optical properties.
作用机制
Mode of Action
The exact mode of action of 3-Methylsulfanylpyridin-4-amine is currently unknown due to the lack of specific studies on this compound . It’s plausible that it interacts with its targets in a manner similar to other pyridine derivatives, but this needs to be confirmed through experimental studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfanylpyridin-4-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloropyridine with methylthiolate anion, followed by the reduction of the resulting 3-methylsulfanylpyridine to obtain the desired amine. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 3-Methylsulfanylpyridin-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be guided by considerations of cost, availability, and environmental impact.
化学反应分析
Types of Reactions
3-Methylsulfanylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various electrophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
相似化合物的比较
Similar Compounds
3-Methylpyridin-4-amine: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
4-Aminopyridine: Lacks both the methyl and sulfanyl groups, used primarily as a potassium channel blocker in medical applications.
3-Methylsulfonylpyridin-4-amine: Contains a sulfonyl group instead of a sulfanyl group, leading to different oxidation states and reactivity.
Uniqueness
3-Methylsulfanylpyridin-4-amine is unique due to the presence of both the methylsulfanyl and amino groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
3-methylsulfanylpyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCOWWHHSOGKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CN=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
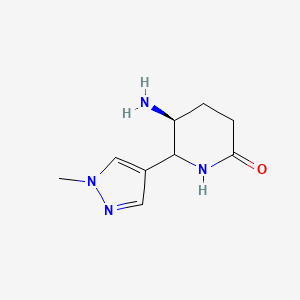
![(4E)-4-[(butylamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione](/img/structure/B2449917.png)
![methyl 3-{[1,1'-biphenyl]-4-amido}-1-benzothiophene-2-carboxylate](/img/structure/B2449918.png)
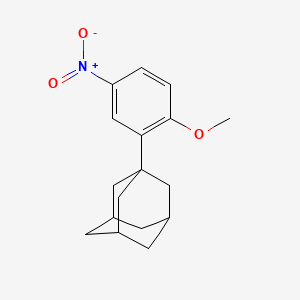
![N-(2-ethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2449923.png)
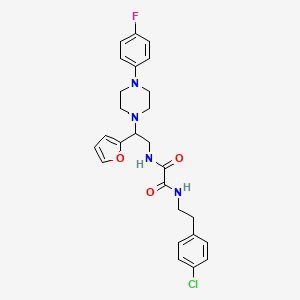
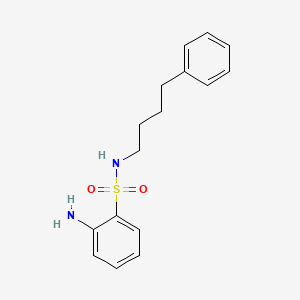
![Methyl 4-(2-amino-6-benzyl-3-cyano-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl)benzoate](/img/structure/B2449928.png)
![5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2449929.png)

![N-{3-[benzyl(methyl)amino]propyl}-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2449933.png)
![tert-butylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis](/img/structure/B2449936.png)
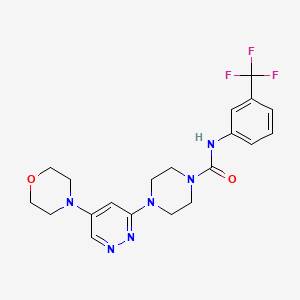
![Methyl 2-{[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2449938.png)
